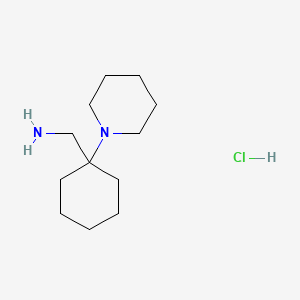

![molecular formula C10H17N3O5S B577788 tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide CAS No. 1255574-37-8](/img/structure/B577788.png)

tert-Butyl 3-oxotetrahydro-2H-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(3H)-carboxylate 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

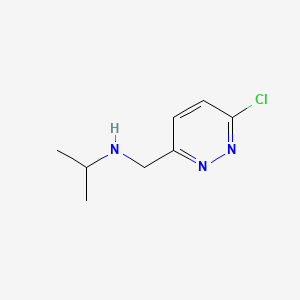

The compound is a derivative of [1,2,5]thiadiazolo[3,4-d]pyridazine . These types of compounds are often used as internal acceptors in D-A-π-A organic sensitizers for dye-sensitized solar cells .

Synthesis Analysis

While specific synthesis information for the requested compound is not available, similar compounds have been synthesized using nucleophilic aromatic substitution and Suzuki cross-coupling reactions .Applications De Recherche Scientifique

Dye-Sensitized Solar Cells

Compounds with [1,2,5]thiadiazolo[3,4-d]pyridazine as an internal acceptor have been used in the synthesis of new D-A-π-A metal-free organic sensitizers for dye-sensitized solar cells (DSSCs) . The donor moiety was introduced into [1,2,5]thiadiazolo[3,4-d]pyridazine by nucleophilic aromatic substitution and Suzuki cross-coupling reactions .

Acid-Base Interactions

The basic properties of tert-butyl-substituted tribenzo(1,2,5-thiadiazolo)porphyrazines have been studied . It was found that annulation of a 1,2,5-thiadiazole fragment to the porphyrazine macroring increases the basicity of the 1,2,5-thiadiazole nitrogen atoms and decreases the basicity of macroring meso-nitrogen atoms .

Cancer Research

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Pyrazolo[3,4-b]pyridine derivatives have been synthesized for this purpose .

Polymerization

Certain tert-butyl substituted compounds are used for the (co)polymerization of styrene, acrylonitrile, acrylates, and methacrylates .

Optical Monomers

They are also used for the polymerization of diethylene glycoldi (allycarbonate) based optical monomers .

Food Packaging

Some tert-butyl substituted compounds are used as stabilizers in polyolefins for food packaging .

Mécanisme D'action

Target of Action

Compounds with similar structures have been used as organic sensitizers in dye-sensitized solar cells

Mode of Action

It is known that similar compounds interact with their targets through a process known as nucleophilic aromatic substitution . This process involves the replacement of an atom or group in an aromatic system by a nucleophile.

Biochemical Pathways

It is known that similar compounds can affect the light harvesting efficiency of dye-sensitized solar cells . This suggests that the compound may interact with biochemical pathways related to light absorption and energy conversion.

Pharmacokinetics

Similar compounds are known to have low power conversion efficiency, which may suggest low bioavailability .

Result of Action

It is known that similar compounds can affect the photovoltaic properties of dye-sensitized solar cells . This suggests that the compound may have effects on energy conversion processes at the molecular and cellular level.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the light intensity can affect the performance of compounds used in dye-sensitized solar cells . Other environmental factors such as temperature, pH, and the presence of other chemicals could also potentially influence the action of this compound.

Orientations Futures

Propriétés

IUPAC Name |

tert-butyl 1,1,3-trioxo-3a,4,6,7-tetrahydro-[1,2,5]thiadiazolo[2,3-a]pyrazine-5-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3O5S/c1-10(2,3)18-9(15)12-4-5-13-7(6-12)8(14)11-19(13,16)17/h7H,4-6H2,1-3H3,(H,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQYUMMQGKQJXIB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN2C(C1)C(=O)NS2(=O)=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10682154 |

Source

|

| Record name | tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

291.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1255574-37-8 |

Source

|

| Record name | tert-Butyl 1,1,3-trioxohexahydro-1lambda~6~-[1,2,5]thiadiazolo[2,3-a]pyrazine-5(1H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10682154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-4-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B577707.png)

![3'-Chloro-[1,1'-biphenyl]-3,4'-dicarboxylic acid](/img/structure/B577714.png)